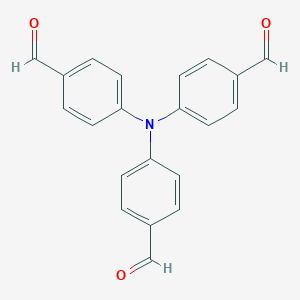

Tris(4-formylphenyl)amine

Description

Propriétés

IUPAC Name |

4-(4-formyl-N-(4-formylphenyl)anilino)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO3/c23-13-16-1-7-19(8-2-16)22(20-9-3-17(14-24)4-10-20)21-11-5-18(15-25)6-12-21/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOXHQRNDWBRUOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80282943 | |

| Record name | Tris(4-formylphenyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119001-43-3 | |

| Record name | Tris(4-formylphenyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(4-formylphenyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Tris(4-formylphenyl)amine: A Core Building Block for Advanced Materials

CAS Number: 119001-43-3

Abstract

This technical guide provides an in-depth overview of Tris(4-formylphenyl)amine, a pivotal molecular building block in the realm of materials science. With its unique C3-symmetric and trifunctional aldehyde structure, this compound has garnered significant attention for the synthesis of highly ordered polymeric materials, most notably Covalent Organic Frameworks (COFs). This document is intended for researchers, scientists, and professionals in materials science and drug development, offering a comprehensive summary of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its applications. While direct applications in drug development are not prevalent, its role in creating advanced materials for potential applications such as drug delivery and biomedical sensing is highlighted. All quantitative data is presented in clear, tabular format, and key processes are visualized using logical diagrams.

Core Properties of Tris(4-formylphenyl)amine

Tris(4-formylphenyl)amine is a yellow to orange crystalline powder.[1] Its core structure features a central nitrogen atom bonded to three phenyl rings, each functionalized with a formyl (aldehyde) group at the para position. This tripodal and electrophilic nature makes it an ideal candidate for condensation reactions with complementary nucleophilic linkers to form extended, porous networks.

Physicochemical Properties

The fundamental physicochemical properties of Tris(4-formylphenyl)amine are summarized in the table below, compiled from various sources.

| Property | Value | References |

| CAS Number | 119001-43-3 | [2] |

| Molecular Formula | C₂₁H₁₅NO₃ | [2] |

| Molecular Weight | 329.35 g/mol | [2] |

| Appearance | Yellow to orange powder or crystal | [1] |

| Melting Point | 244-248 °C | [3] |

| Solubility | Soluble in Chloroform | |

| Storage Temperature | 2-8 °C, under inert gas | [4] |

Spectroscopic Data

The spectral characteristics are crucial for the identification and quality control of Tris(4-formylphenyl)amine.

| Spectrum Type | Key Peaks / Shifts (δ in ppm) | Solvent / Technique | References |

| ¹H NMR | 9.95 (s, 3H, -CHO), 7.85 and 7.26 (AA'XX' system, 12H, Ar-H) | CDCl₃ | [5] |

| 9.93 (s, 3H, -CHO), 7.82-7.91 (m, 6H, Ar-H) | DMSO-d₆ | [6] | |

| ¹³C NMR | 191.49, 150.73, 132.19, 131.44, 124.43 | DMSO-d₆ | [7] |

| FT-IR (KBr Pellet) | ~2810, 2724 cm⁻¹ (C-H stretch of aldehyde), ~1697 cm⁻¹ (C=O stretch of aldehyde) | KBr Pellet | [7] |

Synthesis of Tris(4-formylphenyl)amine: An Experimental Protocol

A practical and efficient two-flask synthesis from triphenylamine (B166846) has been reported, providing higher yields compared to a direct one-flask threefold Vilsmeier-Haack formylation.[5][8] The direct formylation often stalls at the disubstitution stage due to the deactivation of the intermediate.[5] The following protocol is adapted from this improved methodology.

Materials and Reagents

-

Triphenylamine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Sodium hydroxide (B78521) (NaOH) solution (1 M)

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Argon (Ar) gas

-

Standard laboratory glassware

-

Ice bath

Step-by-Step Procedure

Flask 1: Synthesis of the Dialdehyde (B1249045) Intermediate

-

To a flask under an argon atmosphere, add N,N-dimethylformamide (23 equivalents).

-

Cool the flask in an ice bath (0 °C).

-

Slowly add phosphorus oxychloride (25 equivalents) dropwise to the DMF.

-

Stir the mixture for 1 hour at 0 °C.

-

Add triphenylamine (1 equivalent) to the reaction mixture.

-

Heat the mixture to 95 °C and stir for 4 hours.

-

After cooling to room temperature, pour the mixture into ice-water.

-

Basify the aqueous solution with 1 M NaOH.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water, dry over sodium sulfate, and filter through a short pad of silica gel.

-

The crude product, primarily the dialdehyde, is used in the next step without further purification.

Flask 2: Final Formylation to Tris(4-formylphenyl)amine

-

In a separate flask, prepare the Vilsmeier reagent as in Flask 1, steps 1-3 (23 equivalents of DMF and 25 equivalents of POCl₃).

-

Add the crude dialdehyde intermediate from Flask 1 to this mixture.

-

Heat the reaction mixture to 95 °C and stir for approximately 1.5 hours. The reaction can be monitored by HPLC.

-

Follow the same workup procedure as in Flask 1, steps 7-10.

-

The final product can be further purified by column chromatography or recrystallization to yield Tris(4-formylphenyl)amine.

This two-flask procedure has been reported to achieve an isolated yield of 52% on a gram scale.[5]

Key Applications in Materials Science

Tris(4-formylphenyl)amine is a cornerstone in the construction of various advanced materials due to its C3-symmetric geometry.

Covalent Organic Frameworks (COFs)

The primary application of Tris(4-formylphenyl)amine is in the synthesis of 2D and 3D Covalent Organic Frameworks (COFs).[8] These are crystalline porous polymers with a highly ordered structure. The three aldehyde groups of Tris(4-formylphenyl)amine can react with various multitopic amines (e.g., linear diamines or other triangular triamines) through Schiff base condensation to form stable imine linkages, resulting in a porous, crystalline framework.[9]

Other Polymeric Materials

Beyond COFs, it serves as a monomer for:

-

Hole transport materials in electronic devices.

-

Polymers for non-doping emitting materials.

-

Dendrimers and hyperbranched polymers.

Relevance to Drug Development

While not a therapeutic agent itself, the materials synthesized from Tris(4-formylphenyl)amine have potential applications in the biomedical field.

-

Drug Delivery: COFs synthesized using Tris(4-formylphenyl)amine as a building block can be designed to have specific pore sizes and functionalities. These pores can be loaded with drug molecules, such as doxorubicin, for controlled release applications.[10]

-

Biomedical Sensing: The fluorescent properties of materials derived from Tris(4-formylphenyl)amine can be exploited for sensing applications. For instance, a COF synthesized from this amine has been used as a fluorescent sensor for the detection of Fe(III) ions, which are crucial in many biological processes.[9]

-

Biocompatible Materials: Some COFs exhibit low toxicity and good biocompatibility, making them suitable candidates for in-vivo applications.

Visualized Workflows and Logical Relationships

Synthesis Workflow

The following diagram illustrates the two-flask synthesis protocol for Tris(4-formylphenyl)amine.

Caption: Two-flask synthesis of Tris(4-formylphenyl)amine.

Role in COF Formation

This diagram shows the logical relationship of Tris(4-formylphenyl)amine acting as a trigonal node in the formation of a 2D COF through condensation with a linear diamine linker.

Caption: Formation of a 2D COF from trigonal and linear monomers.

Safety Information

Tris(4-formylphenyl)amine should be handled with care in a laboratory setting.

-

GHS Hazard Statements: May cause an allergic skin reaction (H317) and may cause long-lasting harmful effects to aquatic life (H413).[1]

-

Precautionary Statements: Avoid breathing dust, wear protective gloves, and avoid release to the environment (P261, P280, P273).[1]

-

Personal Protective Equipment: It is recommended to use a dust mask, eye shields, and gloves when handling this compound.

Conclusion

Tris(4-formylphenyl)amine stands out as a highly valuable and versatile building block in materials chemistry. Its well-defined structure allows for the precise construction of complex, porous materials like Covalent Organic Frameworks. While its direct role in drug development is limited, the unique properties of the materials derived from it open up promising avenues for advanced applications in drug delivery, diagnostics, and beyond. This guide serves as a foundational resource for scientists and researchers looking to leverage the unique properties of this key chemical compound.

References

- 1. Tris(4-formylphenyl)amine | C21H15NO3 | CID 231956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 三(4-甲酰苯基)胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. sites.chemistry.unt.edu [sites.chemistry.unt.edu]

- 4. spectrabase.com [spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. CN103709053A - Method for preparing tri(4-formylphenyl) amine by employing 4-formyltriphenylamine - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. Designed Synthesis of Three-Dimensional Covalent Organic Frameworks: A Mini Review | MDPI [mdpi.com]

- 9. A new hydrazone-linked covalent organic framework for Fe(iii) detection by fluorescence and QCM technologies - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of 4,4',4''-Nitrilotribenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4',4''-Nitrilotribenzaldehyde, also known as tris(4-formylphenyl)amine, is a trifunctional aromatic aldehyde that has garnered significant interest in the fields of materials science and organic synthesis. Its unique C3-symmetric structure, featuring a central nitrogen atom bonded to three benzaldehyde (B42025) moieties, makes it a valuable building block for the construction of complex molecular architectures such as covalent organic frameworks (COFs), Schiff base polymers, and other novel materials.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4,4',4''-nitrilotribenzaldehyde, with a particular focus on its relevance to researchers in chemistry and drug development.

Chemical and Physical Properties

4,4',4''-Nitrilotribenzaldehyde is a solid, typically appearing as a slightly pale yellow to yellow-green crystalline powder.[3] It is stable under normal laboratory conditions.[3] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₁₅NO₃ | [3][4] |

| Molecular Weight | 329.35 g/mol | [2][4] |

| Appearance | Slightly pale yellow to yellow-green crystal/powder | [3] |

| Melting Point | 243-248 °C | [2][3] |

| Solubility | Soluble in Chloroform, DMF, DMSO.[3][5] Insoluble in water.[3] | |

| Purity | Typically >97% | [3][4] |

Synthesis of 4,4',4''-Nitrilotribenzaldehyde

A common and effective method for the synthesis of 4,4',4''-nitrilotribenzaldehyde is the Vilsmeier-Haack formylation of triphenylamine (B166846). This reaction introduces aldehyde groups onto the para-positions of the phenyl rings.

Caption: Synthetic pathway for 4,4',4''-Nitrilotribenzaldehyde.

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

The following protocol is a generalized procedure based on literature methods for the Vilsmeier-Haack formylation of triphenylamine.

Materials:

-

Triphenylamine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Sodium hydroxide (B78521) (NaOH) solution

-

Brine solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Distilled water

-

Ice

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, phosphorus oxychloride is added dropwise to a stirred solution of anhydrous DMF at 0 °C. The mixture is stirred for one hour at this temperature to form the Vilsmeier reagent.

-

Triphenylamine is then added to the reaction mixture.

-

The reaction temperature is raised to 95 °C and maintained for approximately 4 hours.

-

After the reaction is complete, the mixture is cooled and poured into ice-cold water.

-

The resulting mixture is neutralized with an aqueous NaOH solution.

-

The product is extracted with dichloromethane.

-

The combined organic layers are washed with brine solution and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude 4,4',4''-nitrilotribenzaldehyde can be further purified by recrystallization or column chromatography.

Spectral Data

The structural characterization of 4,4',4''-nitrilotribenzaldehyde is confirmed through various spectroscopic techniques.

| Spectroscopic Data | Observed Peaks/Signals | Reference(s) |

| FTIR (cm⁻¹) | 2832 (νC-H, -CHO), 2734 (δC-H, -CHO), 1688 (νC=O, -CHO), 1275 (νC-N, Ar-N), 816 (δAr-H, 1,4-substituted benzene) | [6] |

| ¹H NMR (CDCl₃, ppm) | Expected signals in the aromatic region (around 7.0-8.0 ppm) and a characteristic aldehyde proton signal (around 9.8-10.0 ppm). | [3] |

| ¹³C NMR (CDCl₃, ppm) | Expected signals for aromatic carbons and a downfield signal for the carbonyl carbon of the aldehyde group (around 190 ppm). | [3] |

| UV-Vis (nm) | The UV-Vis spectrum is expected to show absorption bands corresponding to π-π* transitions of the aromatic system. | [4] |

Reactivity and Applications

The three aldehyde groups of 4,4',4''-nitrilotribenzaldehyde are highly reactive and can undergo a variety of chemical transformations, making it a versatile precursor in organic synthesis.

Synthesis of Covalent Organic Frameworks (COFs) and Polymers

The primary application of 4,4',4''-nitrilotribenzaldehyde is in the synthesis of porous crystalline polymers known as covalent organic frameworks (COFs).[7] Through condensation reactions with multitopic amines, it forms stable, porous networks with potential applications in gas storage, catalysis, and sensing. Similarly, it is used to synthesize hyperbranched conjugated Schiff base polymers.[1]

Caption: Role in COF and polymer synthesis.

Relevance in Drug Development

While direct pharmacological applications of 4,4',4''-nitrilotribenzaldehyde are not extensively documented, its structural motifs—the triphenylamine core and the benzaldehyde functional groups—are present in various biologically active molecules.

As a Scaffold in Medicinal Chemistry

The triphenylamine scaffold is a key component in many functional materials and has been explored in medicinal chemistry due to its unique three-dimensional propeller-like structure and electron-donating properties.[8] This core can be functionalized to create derivatives with a wide range of biological activities. The aldehyde groups of 4,4',4''-nitrilotribenzaldehyde serve as versatile handles for the introduction of diverse functionalities through reactions such as reductive amination, Wittig reactions, and the formation of hydrazones and other derivatives. This allows for the systematic exploration of the chemical space around the triphenylamine core to develop novel therapeutic agents.

Potential for Bioactive Derivatives

Benzaldehyde and its derivatives are known to exhibit a range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of three aldehyde groups in 4,4',4''-nitrilotribenzaldehyde offers the potential to create multivalent ligands or conjugates that could exhibit enhanced binding affinity or targeted delivery to biological receptors. For instance, it can be used as a core structure to synthesize dendrimers or other macromolecules for drug delivery applications.

Caption: Potential applications in drug development.

Safety and Handling

4,4',4''-Nitrilotribenzaldehyde is a chemical that should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[3] It is incompatible with strong oxidizing agents.[3] Hazardous decomposition products include carbon oxides and nitrogen oxides.[3] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4,4',4''-Nitrilotribenzaldehyde is a valuable and versatile chemical compound with well-defined properties and synthetic accessibility. Its primary applications currently lie in materials science, particularly in the synthesis of COFs and advanced polymers. However, its unique structure and reactive functional groups suggest significant, yet largely unexplored, potential in the field of drug development. As a trifunctional scaffold, it offers a platform for the creation of novel, complex molecules with the potential for a range of biological activities. Further research into the medicinal chemistry of 4,4',4''-nitrilotribenzaldehyde and its derivatives is warranted to fully realize its potential in the development of new therapeutic agents and drug delivery systems.

References

- 1. 4,4',4''-Nitrilotribenzaldehyde - CD Bioparticles [cd-bioparticles.net]

- 2. scbt.com [scbt.com]

- 3. rsc.org [rsc.org]

- 4. Tris(4-formylphenyl)amine | 119001-43-3 | FT62288 [biosynth.com]

- 5. Benzaldehyde, 4-nitro- [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

4,4′,4″-Triformyltriphenylamine molecular weight

An In-Depth Technical Guide to 4,4′,4″-Triformyltriphenylamine

Introduction

4,4′,4″-Triformyltriphenylamine, also known as tris(4-formylphenyl)amine or 4,4′,4″-nitrilotrisbenzaldehyde, is a versatile organic compound that has garnered significant interest in materials science and organic synthesis. Its unique tripodal structure, featuring a central nitrogen atom connected to three formyl-substituted phenyl rings, makes it an excellent building block for the construction of complex supramolecular architectures, covalent organic frameworks (COFs), and functional polymers. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its applications.

Physicochemical Properties

4,4′,4″-Triformyltriphenylamine is a solid compound, typically appearing as a light yellow to green powder or crystalline solid[1]. It is soluble in organic solvents like chloroform[1].

Quantitative Data Summary

A summary of the key physicochemical properties of 4,4′,4″-Triformyltriphenylamine is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 329.35 g/mol | [1][2][3][4] |

| Molecular Formula | C₂₁H₁₅NO₃ | [1][2][4][5] |

| CAS Number | 119001-43-3 | [1][2][3][4] |

| Melting Point | 244-248 °C | [1][4][6] |

| Boiling Point (Predicted) | 551.1 ± 45.0 °C | [1][6] |

| Density (Predicted) | 1.288 ± 0.06 g/cm³ | [1][6] |

| Vapor Pressure | 3.42E-12 mmHg at 25°C | [6] |

| Refractive Index | 1.714 | [6] |

Synthesis

The synthesis of 4,4′,4″-triformyltriphenylamine can be achieved through various methods. One common approach involves the formylation of triphenylamine. A detailed experimental protocol for its preparation from 4-formyltriphenylamine is provided below.

Experimental Protocol: Synthesis from 4-Formyltriphenylamine

This protocol is based on the Vilsmeier-Haack reaction, a widely used method for formylating electron-rich aromatic compounds.

Materials:

-

4-Formyltriphenylamine

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Sodium hydroxide (B78521) (NaOH)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Petroleum ether

-

Ethyl acetate (B1210297)

-

Ice

-

Nitrogen gas (N₂)

Procedure:

-

In a reaction vessel, add 4-formyltriphenylamine and N,N-dimethylformamide (DMF).

-

Cool the reaction mixture to a temperature between -5 °C and 0 °C using an ice-salt bath.

-

While maintaining the temperature, add phosphorus oxychloride (POCl₃) dropwise to the mixture. The molar ratio of 4-formyltriphenylamine to POCl₃ should be approximately 1:20 to 1:22, and the molar ratio of DMF to POCl₃ should be between 1:1 and 1:1.3[7].

-

After the addition of POCl₃ is complete, heat the reaction mixture to reflux at a temperature of 88 °C to 93 °C under a nitrogen atmosphere for 11 to 13 hours[7].

-

After the reflux period, cool the reaction mixture and pour it into ice water.

-

Neutralize the mixture with a solution of sodium hydroxide (NaOH).

-

Filter the resulting precipitate under reduced pressure.

-

Extract the filtrate with dichloromethane.

-

Wash the combined organic phases with water and then with a saturated salt solution.

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product using silica (B1680970) gel column chromatography with a mixture of petroleum ether and ethyl acetate (e.g., 8:2 or 8:3 v/v) as the eluent to yield the pure 4,4′,4″-triformyltriphenylamine[7].

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 4,4′,4″-triformyltriphenylamine.

References

- 1. TRIS(4-FORMYLPHENYL)AMINE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. トリス(4-ホルミルフェニル)アミン - 4,4′ [sigmaaldrich.com]

- 3. Tris(4-formylphenyl)amine - 4,4′ [sigmaaldrich.com]

- 4. Tris(4-formylphenyl)amine 97 119001-43-3 [sigmaaldrich.com]

- 5. Tris(4-formylphenyl)amine | C21H15NO3 | CID 231956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. CN103709053A - Method for preparing tri(4-formylphenyl) amine by employing 4-formyltriphenylamine - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Tris(4-formylphenyl)amine from Triphenylamine (B166846)

Introduction

Tris(4-formylphenyl)amine is a crucial building block in materials science and organic synthesis, finding applications in the development of hole transport materials, dendrimers, and polymers for various electronic and optical uses.[1][2] Its synthesis, however, presents challenges, primarily in achieving complete formylation of the starting material, triphenylamine. This guide provides a detailed overview of the most efficient synthetic methodology, experimental protocols, and quantitative data for the preparation of tris(4-formylphenyl)amine.

Synthetic Strategy: The Vilsmeier-Haack Reaction

The primary method for the formylation of triphenylamine is the Vilsmeier-Haack reaction.[3][4][5] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring.[3][4] While direct threefold formylation of triphenylamine to tris(4-formylphenyl)amine has been reported, it generally suffers from low yields, ranging from 6-18%.[1][6] This is attributed to the deactivating effect of the electron-withdrawing formyl groups on the aromatic rings, which hinders subsequent electrophilic substitutions.[1]

A more practical and higher-yielding approach involves a two-flask synthesis.[1][6] This strategy proceeds through the formation of the mono- and di-formylated intermediates. The key to this improved method is the hydrolysis of the di-iminium intermediate to the less deactivated dialdehyde, which then allows for the final formylation to proceed more efficiently.[1]

Experimental Protocols

The following protocols are adapted from established literature procedures for the synthesis of tris(4-formylphenyl)amine via the two-flask Vilsmeier-Haack formylation of triphenylamine.[1]

Materials and Reagents:

-

Triphenylamine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Sodium hydroxide (B78521) (NaOH)

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Ice

Step 1: Synthesis of 4,4'-Diformyltriphenylamine Intermediate

-

To a flask maintained at 0 °C under an inert atmosphere (e.g., Argon), add N,N-dimethylformamide (23 equivalents).

-

Slowly add phosphorus oxychloride (25 equivalents) dropwise to the DMF. Stir the mixture for 1 hour at 0 °C to form the Vilsmeier reagent.

-

Add triphenylamine (1 equivalent) to the reaction mixture.

-

Heat the resulting mixture to 95 °C and stir for 4 hours.[1]

-

After cooling to room temperature, pour the reaction mixture into ice-water.

-

Basify the aqueous solution with 1 M NaOH.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude 4,4'-diformyltriphenylamine intermediate. This crude product is used in the next step without further purification.[1]

Step 2: Synthesis of Tris(4-formylphenyl)amine

-

In a separate flask, prepare the Vilsmeier reagent as described in Step 1 (using 23 equivalents of DMF and 25 equivalents of POCl₃).

-

Add the crude 4,4'-diformyltriphenylamine intermediate obtained from Step 1 to the freshly prepared Vilsmeier reagent.

-

Heat the mixture to 95 °C and stir for 1.5 hours.[1]

-

After cooling, pour the reaction mixture into ice-water and basify with 1 M NaOH.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water and dry over anhydrous sodium sulfate.

-

After evaporation of the solvent, purify the crude product by column chromatography on silica (B1680970) gel using dichloromethane as the eluent to yield tris(4-formylphenyl)amine as a yellow solid.[1]

Quantitative Data

The two-flask synthesis method provides a significant improvement in yield compared to the direct one-flask approach.

| Parameter | Value | Reference |

| Overall Yield | 52% | [1][6] |

| Purity (HPLC) | >99% | [1] |

| Melting Point | 233–235 °C | [1] |

| Starting Material | Triphenylamine | [1] |

| Final Product | Tris(4-formylphenyl)amine | [1] |

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the two-flask synthesis of tris(4-formylphenyl)amine from triphenylamine.

Caption: Two-flask synthesis workflow.

Reaction Pathway

The diagram below outlines the stepwise formylation of triphenylamine.

Caption: Stepwise formylation pathway.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. Page loading... [guidechem.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. researchgate.net [researchgate.net]

Vilsmeier-Haack Formylation of Triphenylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Vilsmeier-Haack formylation of triphenylamine (B166846), a critical reaction for the synthesis of formyl-substituted triphenylamine derivatives. These products are valuable building blocks in materials science and drug development. This document details the reaction mechanism, provides quantitative data, outlines experimental protocols, and includes visualizations of the core processes.

Core Concepts: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[1][2][3] The reaction utilizes a Vilsmeier reagent, which is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[1][2][3] The resulting electrophilic iminium salt, also known as the Vilsmeier reagent, then reacts with an activated aromatic ring, like that of triphenylamine, through an electrophilic aromatic substitution.[1][2][3] Subsequent hydrolysis of the intermediate iminium species yields the corresponding aryl aldehyde.[2]

Triphenylamine is a suitable substrate for the Vilsmeier-Haack reaction due to the electron-donating nature of the nitrogen atom, which activates the phenyl rings towards electrophilic attack. The formylation reaction predominantly occurs at the para position of the phenyl rings due to steric hindrance at the ortho positions.

Reaction Mechanism

The Vilsmeier-Haack formylation of triphenylamine proceeds through two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the triphenylamine nucleus.

Formation of the Vilsmeier Reagent

The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the phosphorus atom of POCl₃. This is followed by the elimination of a phosphate (B84403) derivative and a chloride ion to form the electrophilic chloroiminium ion, the active Vilsmeier reagent.

Caption: Formation of the Vilsmeier Reagent from DMF and POCl₃.

Electrophilic Aromatic Substitution of Triphenylamine

The electron-rich para position of one of the phenyl rings of triphenylamine attacks the electrophilic carbon of the Vilsmeier reagent. This leads to the formation of a resonance-stabilized cationic intermediate (sigma complex). A subsequent deprotonation restores the aromaticity of the ring, yielding an iminium salt intermediate. Finally, aqueous workup hydrolyzes the iminium salt to afford the formylated triphenylamine. The reaction can proceed further to yield di- and tri-formylated products.

Caption: Mechanism of Vilsmeier-Haack Formylation of Triphenylamine.

Quantitative Data

The degree of formylation of triphenylamine can be controlled by adjusting the stoichiometry of the reagents and the reaction conditions. The following tables summarize the results from studies on the synthesis of di- and tri-formylated triphenylamine.

Table 1: Vilsmeier-Haack Diformylation of Triphenylamine [4]

| Entry | POCl₃ (equiv) | DMF (equiv) | Temperature (°C) | Time (h) | Yield of 4,4'-Diformyltriphenylamine (%) | Yield of Tris(4-formylphenyl)amine (%) |

| 1 | 10 | 9 | 95 | 4 | 1 | 0 |

| 2 | 15 | 14 | 95 | 4 | 33 | 5 |

| 3 | 20 | 18 | 95 | 4 | 68 | 8 |

| 4 | 25 | 23 | 95 | 4 | 81 | 10 |

Table 2: Vilsmeier-Haack Triformylation of 4,4'-Diformyltriphenylamine [4]

| Entry | POCl₃ (equiv) | DMF (equiv) | Temperature (°C) | Time (h) | Yield of Tris(4-formylphenyl)amine (%) |

| 1 | 100 | 92 | 95 | 1.5 | 33 |

| 2 | 100 | 92 | 105 | 1.5 | 40 |

| 3 | 100 | 92 | 115 | 1.5 | 45 |

| 4 | 125 | 115 | 115 | 1.5 | 58 |

Experimental Protocols

Detailed experimental protocols for the synthesis of mono-, di-, and tris(4-formylphenyl)amine are provided below.

Synthesis of 4-Formyltriphenylamine

A reproducible procedure for the mono-formylation of triphenylamine has been developed to yield 4-formyltriphenylamine in good yields.[5]

Synthesis of 4,4'-Diformyltriphenylamine[6]

To a solution of triphenylamine (12.3 g, 0.05 mol) in anhydrous N,N-dimethylformamide (38.0 mL, 0.5 mol) under an ice bath, phosphorus oxychloride (56.0 mL, 0.53 mol) is added slowly dropwise. The reaction mixture is then heated to 95 °C and stirred for 5 hours. After completion, the solution is poured into water and neutralized to pH 8 with a 20% NaOH solution. The product is extracted with ethyl acetate (B1210297) (3 x 200 mL). The combined organic layers are washed with water, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel column chromatography using a mixture of ethyl acetate and cyclohexane (B81311) (1:5, v/v) as the eluent to afford 4,4'-diformyltriphenylamine as a yellow solid (11.45 g, 76% yield).

Characterization Data for 4,4'-Diformyltriphenylamine:

-

Melting Point: 142-146 °C[6]

-

¹H NMR (400 MHz, CDCl₃, δ ppm): 9.90 (s, 2H, CHO), 7.7-7.8 (m, 6H), 7.3-7.4 (m, 3H), 7.1-7.3 (m, 4H)[7]

-

¹³C NMR (101 MHz, CDCl₃, δ ppm): 191.05, 151.72, 145.56, 131.70, 130.58, 130.21, 129.34, 126.48, 125.62[7]

-

IR (KBr, cm⁻¹): 3044, 3038, 2816, 2745, 1691, 1601, 1584, 1508, 1336, 828, 772, 758[7]

-

EI-MS (m/z): 302.1131 [M+H]⁺ (calculated for C₂₀H₁₅NO₂: 301.1121)[7]

Two-Flask Synthesis of Tris(4-formylphenyl)amine[4]

Direct threefold Vilsmeier-Haack formylation of triphenylamine results in low yields due to the deactivation of the aromatic system by the formyl groups.[4] A more efficient two-flask synthesis has been developed.[4]

Caption: Experimental workflow for the two-flask synthesis of tris(4-formylphenyl)amine.

This two-flask procedure, involving the isolation and subsequent formylation of the di-substituted intermediate, provides a significantly higher overall yield of tris(4-formylphenyl)amine compared to the direct one-pot method.[4]

Conclusion

The Vilsmeier-Haack reaction is a highly effective method for the formylation of triphenylamine. By carefully controlling the reaction conditions and stoichiometry, mono-, di-, and tri-formylated products can be synthesized. The two-flask approach for the synthesis of tris(4-formylphenyl)amine offers a practical and efficient route to this valuable building block. The detailed mechanistic understanding and experimental protocols provided in this guide serve as a valuable resource for researchers in organic synthesis, materials science, and drug discovery.

References

- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. jk-sci.com [jk-sci.com]

- 4. researchgate.net [researchgate.net]

- 5. lookchem.com [lookchem.com]

- 6. 4,4′-Diformyltriphenylamine 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 4,4'-DIFORMYLTRIPHENYLAMINE | 53566-95-3 [amp.chemicalbook.com]

Spectroscopic Profile of Tris(4-formylphenyl)amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Tris(4-formylphenyl)amine (TFPA), a crucial building block in materials chemistry and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral properties, offering tabulated data for quick reference, detailed experimental protocols for reproducibility, and a logical workflow for its analytical characterization.

Core Spectroscopic Data

The empirical formula for Tris(4-formylphenyl)amine is C₂₁H₁₅NO₃, with a molecular weight of 329.35 g/mol . Its structure consists of a central nitrogen atom bonded to three 4-formylphenyl groups. This unique tripodal arrangement gives rise to its characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental to confirming the molecular structure of TFPA. Data varies slightly based on the solvent used.

Table 1: ¹H NMR Spectral Data for Tris(4-formylphenyl)amine

| Solvent | Frequency (MHz) | Chemical Shift (δ) in ppm | Description |

| CDCl₃ | 200.13 | 9.95 | (s, 3H, -CHO) |

| 7.85, 7.26 | (AA'XX' system, 12H, Ar-H, J = 8.6 Hz) | ||

| DMSO-d₆ | 400 | 9.93 | (s, 3H, -CHO) |

| 7.82-7.91 | (m, 6H, Ar-H) | ||

| 7.14-7.28 | (m, 6H, Ar-H) |

Table 2: ¹³C NMR Spectral Data for Tris(4-formylphenyl)amine

| Solvent | Temperature (°C) | Frequency (MHz) | Chemical Shift (δ) in ppm |

| DMSO-d₆ | 25 | 500 | 191.49 (-CHO) |

| 150.73 (Ar-C) | |||

| 132.19 (Ar-C) | |||

| 131.44 (Ar-C) | |||

| 124.43 (Ar-C) |

Infrared (IR) Spectroscopy

FTIR spectroscopy identifies the key functional groups present in the molecule, particularly the aldehyde C=O and C-H stretches.

Table 3: FTIR Spectral Data for Tris(4-formylphenyl)amine Analogue

| Technique | Wavenumber (cm⁻¹) | Assignment |

| KBr Pellet | 2821, 2729 | Aldehyde C-H Stretch (Fermi resonance) |

| 1706 | Aldehyde C=O Stretch | |

| 1583 | Aromatic C=C Stretch | |

| 1357 | C-N Stretch | |

| 1201, 1105 | C-H in-plane bending | |

| 806 | C-H out-of-plane bending (para-substitution) | |

| Note: This data is for 2,4,6-tris(4-formylphenyl)-1,3,5-triazine (TPT-3CHO), a structurally similar compound, and is expected to be highly representative of the key vibrational modes in Tris(4-formylphenyl)amine. |

UV-Visible (UV-Vis) Spectroscopy

Table 4: Expected UV-Vis Absorption Data for Tris(4-formylphenyl)amine

| Solvent | Expected λₘₐₓ (nm) | Electronic Transition |

| Dichloromethane | ~300 - 400 | π → π* |

| Note: The exact maximum absorption wavelength (λₘₐₓ) can be influenced by solvent polarity. The expected range is based on the absorption profile of its neutral triphenylamine (B166846) precursor. |

Experimental Protocols

The following are detailed methodologies for obtaining the spectral data presented.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of Tris(4-formylphenyl)amine in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Instrument Setup:

-

Use a 200-500 MHz NMR spectrometer.

-

Tune and shim the probe for the specific solvent.

-

Acquire a ¹H NMR spectrum, typically using a 30° or 45° pulse angle with a relaxation delay of 1-2 seconds.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the residual solvent peak as an internal standard (CDCl₃: δ 7.26 ppm for ¹H; δ 77.16 ppm for ¹³C. DMSO-d₆: δ 2.50 ppm for ¹H; δ 39.52 ppm for ¹³C).

FTIR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven at ~110°C to remove moisture, which can interfere with the spectrum.

-

In an agate mortar and pestle, grind 1-2 mg of the Tris(4-formylphenyl)amine sample into a fine powder.

-

Add approximately 100-200 mg of the dried KBr to the mortar.

-

Quickly and thoroughly grind the mixture until it is a homogenous, fine powder.

-

-

Pellet Formation:

-

Transfer a small amount of the powder mixture into a pellet-forming die.

-

Apply pressure (typically 7-10 tons) using a hydraulic press for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet into the sample holder of an FTIR spectrometer (e.g., a Bruker IFS 85).[1][2]

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

UV-Vis Spectroscopy Protocol

-

Sample Preparation:

-

Prepare a stock solution of Tris(4-formylphenyl)amine in a UV-transparent solvent (e.g., dichloromethane, chloroform, or acetonitrile) of a known concentration (e.g., 1 mg/mL).

-

From the stock solution, prepare a dilute solution (typically in the 10⁻⁵ to 10⁻⁶ M range) to ensure the absorbance falls within the linear range of the instrument (ideally 0.1 - 1.0).

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as the reference blank.

-

Fill a second quartz cuvette with the dilute sample solution.

-

Place the cuvettes in the spectrophotometer and record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ) from the resulting spectrum.

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of Tris(4-formylphenyl)amine.

References

Solubility Profile of Tris(4-formylphenyl)amine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Tris(4-formylphenyl)amine, a pivotal building block in materials chemistry and organic synthesis.[1][2][3] While quantitative solubility data remains limited in publicly available literature, this document consolidates existing qualitative information and presents a detailed experimental protocol for its quantitative determination.

Overview of Tris(4-formylphenyl)amine

Tris(4-formylphenyl)amine, with the chemical formula C21H15NO3, is a crystalline solid that serves as a versatile precursor in the synthesis of a variety of organic materials.[1] Its molecular structure, featuring a central nitrogen atom bonded to three formyl-substituted phenyl rings, makes it a key component in the development of hole-transport materials, dendrimers, and covalent organic frameworks (COFs).

Qualitative Solubility Data

Based on available chemical literature and supplier specifications, the solubility of Tris(4-formylphenyl)amine in common organic solvents has been qualitatively described. This information is summarized in the table below. It is important to note that "soluble" is a relative term and quantitative determination is necessary for specific applications.

| Solvent | Solubility | Source |

| Chloroform (CHCl3) | Soluble | [4][5] |

| Dichloromethane (CH2Cl2) | Likely Soluble | Inferred from the solubility of related compounds[3] |

| Water (H2O) | Sparingly Soluble | [1] |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of Tris(4-formylphenyl)amine in a given organic solvent. This protocol is based on the widely used isothermal shake-flask method.

Materials and Equipment

-

Tris(4-formylphenyl)amine (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Pipettes and other standard laboratory glassware

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of Tris(4-formylphenyl)amine to a series of vials. The excess solid is crucial to ensure that saturation is reached.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended to ensure the solution is fully saturated.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals.

-

-

Analysis:

-

Accurately weigh the filtered solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the solute.

-

Once the solvent is completely removed, weigh the vial containing the dried Tris(4-formylphenyl)amine residue.

-

The mass of the dissolved solid can be determined by subtracting the initial weight of the empty vial.

-

Alternatively, the concentration of the saturated solution can be determined using a pre-calibrated analytical technique such as HPLC or UV-Vis spectrophotometry. This involves creating a calibration curve with solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the solubility in grams per liter (g/L) or moles per liter (mol/L) using the determined mass of the dissolved solid and the volume of the solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of Tris(4-formylphenyl)amine.

Factors Influencing Solubility

The solubility of Tris(4-formylphenyl)amine in organic solvents is influenced by several factors, including:

-

Polarity of the Solvent: Based on the principle of "like dissolves like," solvents with polarity similar to Tris(4-formylphenyl)amine are expected to be more effective. The presence of the polar formyl groups and the overall molecular geometry will dictate its interactions with different solvents.

-

Temperature: Generally, the solubility of solids in liquids increases with temperature. However, this relationship should be determined experimentally for each solvent system.

-

Crystalline Structure: The crystal lattice energy of Tris(4-formylphenyl)amine will impact the energy required to dissolve it.

Conclusion

References

- 1. Page loading... [guidechem.com]

- 2. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. TRIS(4-FORMYLPHENYL)AMINE | 119001-43-3 [chemicalbook.com]

- 5. TRIS(4-FORMYLPHENYL)AMINE CAS#: 119001-43-3 [m.chemicalbook.com]

Crystal Structure of Tris(4-formylphenyl)amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(4-formylphenyl)amine is a crucial trivalent building block in supramolecular chemistry and materials science, frequently utilized in the synthesis of covalent organic frameworks (COFs), metal-organic frameworks (MOFs), and other complex molecular architectures. Its rigid, propeller-like C3-symmetric structure makes it an ideal candidate for creating porous, crystalline materials with applications in gas storage, catalysis, and sensing. This guide provides a comprehensive overview of the known structural and physical properties of Tris(4-formylphenyl)amine, detailed experimental protocols for its synthesis, and a discussion of its applications. While the compound is widely used, it is important to note that as of this writing, a definitive single-crystal X-ray structure has not been deposited in publicly accessible crystallographic databases.

Molecular and Physical Properties

Tris(4-formylphenyl)amine, also known as 4,4',4''-nitrilotribenzaldehyde, is a yellow crystalline solid.[1] Its core consists of a central nitrogen atom bonded to three 4-formylphenyl groups. This structure provides a rigid and pre-organized geometry for the formation of extended networks.

Table 1: General Properties of Tris(4-formylphenyl)amine

| Property | Value | Reference |

| CAS Number | 119001-43-3 | [2][3][4][5] |

| Molecular Formula | C₂₁H₁₅NO₃ | [2] |

| Molecular Weight | 329.35 g/mol | [2] |

| Appearance | Yellow crystalline powder/solid | [1] |

| Melting Point | 244-248 °C | [1] |

| Solubility | Soluble in Chloroform | |

| InChI Key | YOXHQRNDWBRUOL-UHFFFAOYSA-N | [1][2] |

| SMILES | O=Cc1ccc(cc1)N(c2ccc(C=O)cc2)c3ccc(C=O)cc3 | [1][2] |

Crystallographic Data

A thorough search of the Cambridge Crystallographic Data Centre (CCDC) and other crystallographic databases did not yield a public deposition of the single-crystal X-ray diffraction data for Tris(4-formylphenyl)amine. While the crystal structures of many derivatives and larger frameworks incorporating this molecule are available, the structure of the parent molecule itself remains unpublished in the primary literature or common databases. Researchers requiring precise bond lengths and angles of the isolated molecule may need to perform their own crystallographic analysis.

Experimental Protocols: Synthesis

The synthesis of Tris(4-formylphenyl)amine has been approached through several methods. A notable and efficient method is the two-flask synthesis from triphenylamine (B166846), which provides higher yields compared to a direct one-flask threefold Vilsmeier-Haack formylation.

Two-Flask Synthesis from Triphenylamine

This method involves a two-step formylation process. The reaction is initially halted at the disubstitution stage due to the deactivation of the bis-iminium intermediate. Subsequent hydrolysis to a less deactivated dialdehyde (B1249045) allows for the final formylation to occur.

Table 2: Reagents and Conditions for Two-Flask Synthesis

| Step | Reagent 1 | Reagent 2 | Solvent | Temperature | Time | Yield |

| Flask 1: Di-formylation | Triphenylamine | POCl₃ (2.5 equiv) | DMF (2.3 equiv) | 80 °C | 1.5 h | ~94% (dialdehyde) |

| Hydrolysis | Reaction Mixture from Flask 1 | H₂O | - | - | - | - |

| Flask 2: Tri-formylation | Crude Dialdehyde | POCl₃ (2.5 equiv) | DMF (2.3 equiv) | 80 °C | 3 h | 52% (overall from triphenylamine) |

Experimental Workflow:

Caption: Two-flask synthesis of Tris(4-formylphenyl)amine.

Synthesis from 4-formyltriphenylamine

An alternative patented method utilizes 4-formyltriphenylamine as the starting material.

Table 3: Reagents and Conditions for Synthesis from 4-formyltriphenylamine

| Reagent 1 | Reagent 2 | Solvent | Temperature | Time |

| 4-formyltriphenylamine | POCl₃ (20 equiv) | DMF | 90 °C | 12 h |

Experimental Workflow:

Caption: Synthesis from 4-formyltriphenylamine.

Applications in Materials Science

The primary utility of Tris(4-formylphenyl)amine lies in its role as a versatile building block for the construction of porous organic materials. The three aldehyde functional groups can readily undergo condensation reactions, typically with amines, to form stable imine linkages. This reactivity has been extensively exploited in the synthesis of:

-

Covalent Organic Frameworks (COFs): The C3-symmetric nature of Tris(4-formylphenyl)amine allows for the formation of highly ordered, porous, two-dimensional or three-dimensional crystalline polymers. These COFs are investigated for applications in gas separation and storage, catalysis, and sensing.

-

Molecular Cages and Macrocycles: The reaction of Tris(4-formylphenyl)amine with di- or triamines can lead to the formation of discrete molecular cages with well-defined cavities. These structures are of interest for host-guest chemistry and molecular recognition.

-

Polymers for Optoelectronics: The triphenylamine core is a well-known hole-transporting moiety. Polymers incorporating this unit are explored for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices.

Conclusion

Tris(4-formylphenyl)amine is a cornerstone molecule in the field of materials chemistry, enabling the rational design and synthesis of a wide array of functional porous materials and polymers. While its synthesis is well-established and its properties are generally understood, the absence of a publicly available single-crystal structure represents a gap in the fundamental characterization of this important compound. The detailed synthesis protocols provided herein offer a practical guide for researchers to obtain this key building block for their own investigations into novel materials and applications.

References

- 1. 三(4-甲酰苯基)胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Tris(4-formylphenyl)amine | C21H15NO3 | CID 231956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,4',4''-Nitrilotribenzaldehyde - CD Bioparticles [cd-bioparticles.net]

- 4. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]

- 5. scbt.com [scbt.com]

Navigating the Safe Handling of Tris(4-formylphenyl)amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tris(4-formylphenyl)amine is a versatile building block in organic synthesis, frequently employed in the development of novel materials and as a precursor in various chemical reactions.[1] As with any chemical reagent, a thorough understanding of its hazard profile and proper handling procedures is paramount to ensure laboratory safety and experimental integrity. This technical guide provides a comprehensive overview of the safety data and handling protocols for Tris(4-formylphenyl)amine, designed for researchers, scientists, and drug development professionals.

Core Safety and Physical Data

A summary of the key quantitative data for Tris(4-formylphenyl)amine is presented below, offering a quick reference for its physical and chemical properties, as well as its hazard classifications.

Table 1: Physical and Chemical Properties of Tris(4-formylphenyl)amine

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₁₅NO₃ | [2][3] |

| Molecular Weight | 329.35 g/mol | [3] |

| CAS Number | 119001-43-3 | [3] |

| Appearance | Yellow solid | [1] |

| Melting Point | 243 - 248 °C | [3] |

| Solubility | Soluble in Chloroform |

Table 2: GHS Hazard Classification and Statements for Tris(4-formylphenyl)amine

| Classification | Code | Statement | Pictogram | Signal Word | Source(s) |

| Skin Sensitization | H317 | May cause an allergic skin reaction | GHS07 (Exclamation Mark) | Warning | [2][3][4] |

| Hazardous to the aquatic environment, long-term hazard | H413 | May cause long lasting harmful effects to aquatic life | No Pictogram | No Signal Word | [2][3][4] |

Experimental Handling Protocols

Given the hazard profile of Tris(4-formylphenyl)amine, particularly its potential as a skin sensitizer, a stringent handling protocol is essential. The following is a general methodology for the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure. The following should be worn at all times when handling Tris(4-formylphenyl)amine:

-

Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Contaminated work clothing should not be allowed out of the workplace.[1]

-

Eye Protection: Safety glasses or goggles to protect against dust particles.[3]

-

Respiratory Protection: A dust mask (type N95 or equivalent) is recommended, especially when handling the solid form, to avoid inhalation.[3]

-

Lab Coat: A standard laboratory coat should be worn to protect clothing.

Engineering Controls

-

Fume Hood: All weighing and handling of solid Tris(4-formylphenyl)amine should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure the laboratory has adequate general ventilation.

Handling and Storage

-

Avoid Contact: Avoid direct contact with skin and eyes.[1]

-

Avoid Dust Formation: Handle the solid carefully to prevent the generation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperature is between 10°C and 25°C.[5]

-

Incompatibilities: Keep away from strong oxidizing agents.

Spill and Waste Disposal

-

Spills: In case of a spill, avoid breathing dust.[1] Carefully sweep up the solid material, place it in a sealed container for disposal, and clean the area with an appropriate solvent.

-

Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Avoid release to the environment.[1]

First Aid Measures

-

Skin Contact: If on skin, wash with plenty of water.[1] If skin irritation or rash occurs, get medical advice/attention.[1] Take off contaminated clothing and wash it before reuse.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of Tris(4-formylphenyl)amine from receipt of the chemical to its final disposal.

A workflow for the safe handling of Tris(4-formylphenyl)amine.

This guide is intended to provide a foundation for the safe handling of Tris(4-formylphenyl)amine. It is crucial for researchers to always consult the most up-to-date Safety Data Sheet (SDS) provided by the supplier before use and to adhere to all institutional and regulatory safety guidelines.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Tris(4-formylphenyl)amine | C21H15NO3 | CID 231956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 三(4-甲酰苯基)胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. CAS # 119001-43-3, Tris(4-formylphenyl)amine - chemBlink [chemblink.com]

- 5. Tris(4-formylphenyl)amine | 119001-43-3 | FT62288 [biosynth.com]

An In-depth Technical Guide to Tris(4-formylphenyl)amine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tris(4-formylphenyl)amine, a versatile molecule increasingly utilized in materials science and with emerging potential in biomedical applications. This document details its nomenclature, chemical and physical properties, synthesis protocols, and its primary role as a key building block in the development of advanced porous materials.

Nomenclature and Identification

Tris(4-formylphenyl)amine is a trifunctional aromatic amine. Due to its symmetric structure, it is a valuable precursor in the synthesis of complex macromolecular architectures. A comprehensive list of its identifiers and alternate names is provided below.

| Identifier Type | Value |

| Common Name | Tris(4-formylphenyl)amine |

| IUPAC Name | 4-[bis(4-formylphenyl)amino]benzaldehyde[1] |

| Alternate Names | 4,4',4''-Triformyltriphenylamine[2], 4,4',4''-Nitrilotribenzaldehyde[3][4], Tris(p-formylphenyl)amine[2], 4-(4-formyl-N-(4-formylphenyl)anilino)benzaldehyde[5] |

| CAS Number | 119001-43-3[5][6] |

| Molecular Formula | C₂₁H₁₅NO₃[5][6] |

| Molecular Weight | 329.35 g/mol [5][6] |

| InChI Key | YOXHQRNDWBRUOL-UHFFFAOYSA-N[7] |

| SMILES | O=Cc1ccc(N(c2ccc(C=O)cc2)c3ccc(C=O)cc3)cc1 |

Physicochemical Properties

A summary of the key physical and chemical properties of Tris(4-formylphenyl)amine is presented in the table below, compiled from various sources.

| Property | Value |

| Appearance | Light yellow to yellow to green powder/crystal[8] |

| Melting Point | 244-248 °C |

| Solubility | Soluble in Chloroform[4] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon)[4] |

Synthesis of Tris(4-formylphenyl)amine

The most common and efficient method for synthesizing Tris(4-formylphenyl)amine is through the Vilsmeier-Haack formylation of triphenylamine (B166846). A detailed experimental protocol for a high-yield, two-flask synthesis is provided below. This method is often preferred over a direct one-flask threefold formylation due to higher yields and shorter reaction times.[1][6]

Experimental Protocol: Two-Flask Synthesis

Materials:

-

Triphenylamine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Sodium hydroxide (B78521) (NaOH)

-

Petroleum ether

-

Ethyl acetate (B1210297)

-

Argon (Ar) gas

-

Ice

Procedure:

Flask 1: Preparation of the Vilsmeier Reagent and Diformylation

-

To a round-bottom flask under an argon atmosphere, add N,N-dimethylformamide (DMF).

-

Cool the flask to 0°C using an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with stirring. The molar ratio of DMF to POCl₃ should be approximately 1:1 to 1:1.3.[9]

-

Stir the mixture at 0°C for a period to allow for the formation of the Vilsmeier reagent (a chloroiminium salt).

-

Add triphenylamine to the flask.

-

Heat the reaction mixture to 88-93°C and reflux for 11-13 hours.[9] During this stage, the triphenylamine undergoes diformylation.

Hydrolysis of the Intermediate

-

After the reflux period, cool the reaction mixture to room temperature.

-

Carefully pour the mixture into ice water to hydrolyze the intermediate iminium species to the dialdehyde.

-

Neutralize the acidic solution with an aqueous solution of sodium hydroxide (NaOH) until the pH is basic.

-

The crude diformylated product will precipitate. Collect the solid by vacuum filtration.

Flask 2: Third Formylation

-

In a new flask, add the crude diformylated triphenylamine and fresh DMF.

-

Repeat steps 2 and 3 to generate the Vilsmeier reagent.

-

Add the Vilsmeier reagent to the suspension of the diformylated triphenylamine.

-

Heat the mixture to 88-93°C and reflux for an additional 11-13 hours to achieve the third formylation.[9]

Work-up and Purification

-

After the second reflux, cool the reaction mixture and pour it into ice water.

-

Neutralize with NaOH solution.

-

Extract the product with dichloromethane (CH₂Cl₂).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to obtain pure Tris(4-formylphenyl)amine. A typical eluent ratio is 8:2 to 8:3 (v/v) petroleum ether:ethyl acetate.[9]

Yield: This two-flask procedure can achieve an overall yield of approximately 85%.[9]

Synthesis Workflow Diagram

Caption: Workflow for the two-flask synthesis of Tris(4-formylphenyl)amine.

Characterization Data

The structural integrity of synthesized Tris(4-formylphenyl)amine is confirmed through various spectroscopic techniques. Key characterization data is summarized below.

| Technique | Observed Peaks/Signals (δ in ppm, J in Hz; ν in cm⁻¹) |

| ¹H NMR (400MHz, DMSO-d₆) | δ 9.93 (s, 3H, -CHO), 7.82-7.91 (m, 6H, Ar-H), 7.14-7.28 (m, 6H, Ar-H)[9] |

| ¹³C NMR (DMSO-d₆) | δ 191.49, 150.73, 132.19, 131.44, 124.43[10] |

| FT-IR (KBr Pellet) | Key peaks indicate the presence of C=O (aldehyde) stretching, C-N stretching, and aromatic C-H and C=C vibrations.[7][10] |

Applications in Research and Development

Tris(4-formylphenyl)amine is a cornerstone building block, or "tritopic linker," for the synthesis of Covalent Organic Frameworks (COFs). Its trigonal planar geometry and the reactive aldehyde groups allow for the formation of highly ordered, porous, two-dimensional or three-dimensional networks through condensation reactions with complementary amine linkers.[11][12]

Covalent Organic Framework (COF) Synthesis

General Experimental Protocol for Imine-Linked COF Synthesis:

-

In a Pyrex tube, Tris(4-formylphenyl)amine and a complementary amine linker (e.g., 1,3,5-tris(4-aminophenyl)benzene) are mixed in a suitable solvent system, often a mixture of 1,4-dioxane (B91453) and mesitylene.[10]

-

An acidic catalyst, typically an aqueous solution of acetic acid, is added to the mixture.[10]

-

The tube is degassed through several freeze-pump-thaw cycles and then sealed under vacuum.

-

The reaction mixture is heated at an elevated temperature (e.g., 120°C) for several days (e.g., 96 hours).[10]

-

After cooling, the resulting solid COF material is collected by filtration and washed with various organic solvents to remove unreacted monomers and impurities.

-

The purified COF is then dried under vacuum.

COF Synthesis Workflow Diagram

Caption: General workflow for the synthesis of an imine-linked COF.

Potential in Drug Delivery and Biomedical Applications

While Tris(4-formylphenyl)amine itself is not a therapeutic agent, the COFs and other porous materials synthesized from it have potential applications in drug delivery. The high surface area and tunable pore sizes of these materials allow for the encapsulation and controlled release of therapeutic molecules. For instance, biocompatible nanocarriers for the delivery of anticancer drugs like methotrexate (B535133) have been developed using amine-functionalized materials, a concept that could be extended to COFs derived from Tris(4-formylphenyl)amine.[13] The functional groups within the COF structure can be tailored to interact with specific drug molecules, enabling pH-responsive or other stimuli-triggered release mechanisms. At present, there is no direct evidence of Tris(4-formylphenyl)amine or its derived COFs interacting with specific biological signaling pathways; their role is primarily that of a carrier.

Safety Information

Tris(4-formylphenyl)amine may cause skin sensitization and may have long-lasting harmful effects on aquatic life.[7] Standard laboratory safety precautions, including the use of gloves, safety glasses, and a lab coat, should be employed when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

This technical guide serves as a foundational resource for professionals working with Tris(4-formylphenyl)amine. The detailed protocols and compiled data aim to facilitate its synthesis and application in the development of novel materials for a range of scientific and technological fields.

References

- 1. researchgate.net [researchgate.net]

- 2. CN112500562B - A three-dimensional covalent organic framework material based on amino derivatives of triptycene and preparation method thereof - Google Patents [patents.google.com]

- 3. Tris(4-formylphenyl)amine | 119001-43-3 | FT62288 [biosynth.com]

- 4. TRIS(4-FORMYLPHENYL)AMINE CAS#: 119001-43-3 [m.chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. Practical and Efficient Synthesis of Tris(4-formylphenyl)amine, a Key Building Block in Materials Chemistry | Semantic Scholar [semanticscholar.org]

- 7. Tris(4-formylphenyl)amine | C21H15NO3 | CID 231956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Tris(4-formylphenyl)amine | 119001-43-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. CN103709053A - Method for preparing tri(4-formylphenyl) amine by employing 4-formyltriphenylamine - Google Patents [patents.google.com]

- 10. rsc.org [rsc.org]

- 11. alfachemic.com [alfachemic.com]

- 12. Covalent Organic Frameworks in Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 4,4',4''-Nitrilotribenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4',4''-Nitrilotribenzaldehyde, also known as tris(4-formylphenyl)amine, is a triphenylamine (B166846) derivative with three aldehyde functional groups. This symmetric, tripodal molecule has garnered significant interest in the fields of materials science and supramolecular chemistry. Its unique structure makes it a versatile building block for the synthesis of complex organic architectures, including covalent organic frameworks (COFs), porous polymers, and Schiff base networks. Understanding the physical properties of this compound is crucial for its application in the design and synthesis of novel materials with potential uses in gas storage, catalysis, and optoelectronics.

Core Physical Properties

The physical characteristics of 4,4',4''-Nitrilotribenzaldehyde are essential for its handling, purification, and use in chemical reactions. A summary of its key physical properties is presented below.

Data Presentation: A Tabulated Summary

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₁₅NO₃ | [1] |

| Molecular Weight | 329.35 g/mol | [1] |

| Appearance | Solid, Light yellow to yellow-green crystal/powder | [2] |

| Melting Point | 244-248 °C | [1] |

| Boiling Point | Not available | |

| Solubility | Soluble in Chloroform, DMF, and DMSO. Insoluble in water. | [2] |

| ¹H NMR Spectral Data | Not readily available in cited literature. | |

| ¹³C NMR Spectral Data | Not readily available in cited literature. | |

| Infrared (IR) Spectral Data | Not readily available in cited literature. |

Experimental Protocols

A fundamental understanding of the synthesis of 4,4',4''-Nitrilotribenzaldehyde is critical for its application in further research and development. The following is a representative experimental protocol for its preparation.

Synthesis of 4,4',4''-Nitrilotribenzaldehyde

Objective: To synthesize 4,4',4''-Nitrilotribenzaldehyde from triphenylamine.

Materials:

-

Triphenylamine

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Sodium hydroxide (B78521) (NaOH)

-

Brine solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ice

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)

Procedure:

-

Vilsmeier-Haack Reagent Formation: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Continue stirring the mixture at 0 °C for 1 hour to form the Vilsmeier-Haack reagent.

-

Formylation Reaction: To the freshly prepared Vilsmeier-Haack reagent, add triphenylamine in one portion. The reaction mixture is then heated to 90 °C and stirred for 4 hours.

-

Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice. Neutralize the acidic mixture by the gradual addition of a 20% aqueous sodium hydroxide (NaOH) solution until the pH is approximately 7.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (DCM). Collect the organic layer.

-

Washing and Drying: Wash the organic layer with brine solution to remove any remaining inorganic impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Solvent Removal and Purification: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator. The resulting crude product can be further purified by recrystallization or column chromatography to yield pure 4,4',4''-Nitrilotribenzaldehyde.

Mandatory Visualizations

Synthesis Workflow of 4,4',4''-Nitrilotribenzaldehyde

The following diagram illustrates the key steps in the synthesis of 4,4',4''-Nitrilotribenzaldehyde via the Vilsmeier-Haack reaction.

Caption: A flowchart of the synthesis of 4,4',4''-Nitrilotribenzaldehyde.

Role in Covalent Organic Framework (COF) Synthesis

4,4',4''-Nitrilotribenzaldehyde is a key building block in the synthesis of Covalent Organic Frameworks (COFs). The aldehyde groups can react with amine-containing linkers to form stable imine bonds, leading to the formation of a porous, crystalline network.

Caption: Formation of a COF from 4,4',4''-Nitrilotribenzaldehyde.

References

The Advent and Evolution of a Key Building Block: A Technical Guide to Tris(4-formylphenyl)amine

Introduction

Tris(4-formylphenyl)amine, a trifunctional aromatic aldehyde, has emerged as a pivotal building block in the realm of materials science and organic synthesis. Its unique C3-symmetric, propeller-like structure, coupled with the reactive formyl groups, makes it an ideal precursor for the construction of a diverse array of complex molecules, including dendrimers, covalent organic frameworks (COFs), and advanced optical materials. This in-depth technical guide explores the discovery, historical development, and synthetic methodologies of Tris(4-formylphenyl)amine, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile compound.

Discovery and Historical Context

The discovery of Tris(4-formylphenyl)amine is not marked by a single, seminal event but rather by the gradual refinement of synthetic methodologies, primarily centered around the Vilsmeier-Haack reaction. The Vilsmeier-Haack reaction, a powerful tool for the formylation of electron-rich aromatic compounds, was the logical choice for the synthesis of this tri-aldehyde from its readily available precursor, triphenylamine (B166846).